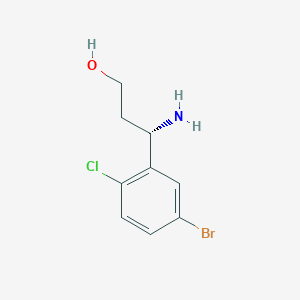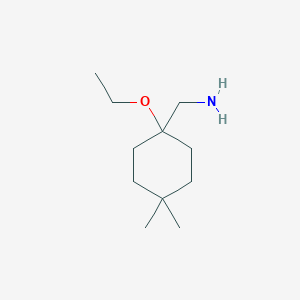
(1-Ethoxy-4,4-dimethylcyclohexyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethoxy-4,4-dimethylcyclohexyl)methanamine is a chemical compound with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol . It is a clear, colorless liquid known for its unique structure, which makes it valuable in various applications, including pharmaceutical research and specialty chemical synthesis .
Preparation Methods
The preparation of (1-Ethoxy-4,4-dimethylcyclohexyl)methanamine involves synthetic routes and reaction conditions that are typically proprietary to manufacturers. it generally involves the reaction of appropriate cyclohexane derivatives with ethoxy and amine groups under controlled conditions . Industrial production methods often include bulk custom synthesis and procurement to meet specific purity and quantity requirements .
Chemical Reactions Analysis
(1-Ethoxy-4,4-dimethylcyclohexyl)methanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group into corresponding oxides.
Reduction: Reduction reactions may involve the use of reducing agents to convert the compound into its corresponding amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include derivatives of the original compound with modified functional groups.
Scientific Research Applications
(1-Ethoxy-4,4-dimethylcyclohexyl)methanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in biochemical assays and studies involving amine-containing compounds.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Ethoxy-4,4-dimethylcyclohexyl)methanamine involves its interaction with molecular targets and pathways specific to its functional groups. The ethoxy and amine groups play crucial roles in its reactivity and interaction with other molecules. These interactions can lead to various biochemical and chemical effects, depending on the context of its use .
Comparison with Similar Compounds
(1-Ethoxy-4,4-dimethylcyclohexyl)methanamine can be compared with other similar compounds, such as:
Cyclohexylmethanamine: Lacks the ethoxy group, making it less versatile in certain reactions.
4,4-Dimethylcyclohexylamine: Similar structure but without the ethoxy group, affecting its reactivity.
Ethoxycyclohexylamine: Contains the ethoxy group but lacks the dimethyl substitution, altering its chemical properties.
The uniqueness of this compound lies in its combination of ethoxy and dimethyl groups, which confer specific reactivity and versatility in various applications.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
(1-ethoxy-4,4-dimethylcyclohexyl)methanamine |
InChI |
InChI=1S/C11H23NO/c1-4-13-11(9-12)7-5-10(2,3)6-8-11/h4-9,12H2,1-3H3 |
InChI Key |
NJWMKLPWYMJOQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCC(CC1)(C)C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


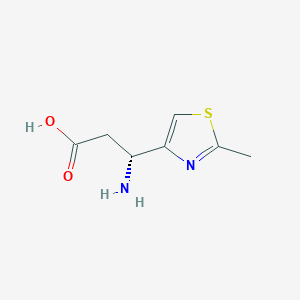
![(2E)-3-{bicyclo[2.2.2]octan-2-yl}prop-2-enoic acid](/img/structure/B13296065.png)
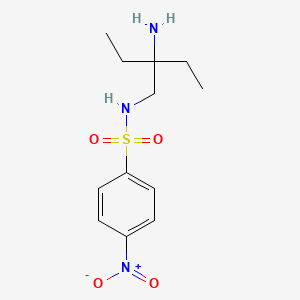
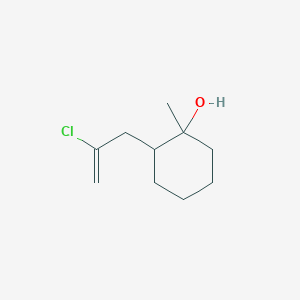
![2-(5-{hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl}-4H-1,2,4-triazol-3-yl)ethan-1-amine](/img/structure/B13296080.png)


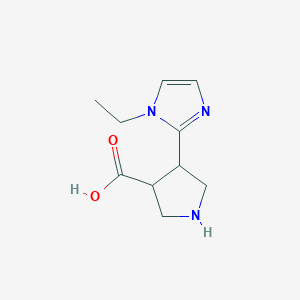
![2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol](/img/structure/B13296104.png)
![6-[(But-3-yn-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13296112.png)

![(2-Methylpropyl)[(2,4,5-trimethylphenyl)methyl]amine](/img/structure/B13296117.png)
![2-Ethylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13296123.png)
